Cas no 881822-08-8 ((5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-(3,4,5-trimethoxyphenyl)methylidene-1,3-thiazolidin-4-one)

(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-(3,4,5-trimethoxyphenyl)methylidene-1,3-thiazolidin-4-one 化学的及び物理的性質
名前と識別子
-
- (5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-(3,4,5-trimethoxyphenyl)methylidene-1,3-thiazolidin-4-one
- 4-Thiazolidinone, 3-(4-acetylphenyl)-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-
- AKOS002202182
- VU0489465-1
- F1691-1820
- 881822-08-8
- (Z)-3-(4-acetylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
- (5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
-
- インチ: 1S/C21H19NO5S2/c1-12(23)14-5-7-15(8-6-14)22-20(24)18(29-21(22)28)11-13-9-16(25-2)19(27-4)17(10-13)26-3/h5-11H,1-4H3
- InChIKey: HDFRDLUWJWIGSH-UHFFFAOYSA-N
- SMILES: S1C(=CC2=CC(OC)=C(OC)C(OC)=C2)C(=O)N(C2=CC=C(C(C)=O)C=C2)C1=S
計算された属性
- 精确分子量: 429.07046505g/mol
- 同位素质量: 429.07046505g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 29
- 回転可能化学結合数: 6
- 複雑さ: 660
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 4.1
- トポロジー分子極性表面積: 123Ų
じっけんとくせい
- 密度みつど: 1.39±0.1 g/cm3(Predicted)
- Boiling Point: 606.5±65.0 °C(Predicted)
- 酸度系数(pKa): -4.26±0.20(Predicted)
(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-(3,4,5-trimethoxyphenyl)methylidene-1,3-thiazolidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1691-1820-4mg |
(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
881822-08-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1691-1820-2μmol |
(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
881822-08-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1691-1820-5mg |
(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
881822-08-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1691-1820-20μmol |
(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
881822-08-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1691-1820-1mg |
(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
881822-08-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1691-1820-10mg |
(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
881822-08-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1691-1820-10μmol |
(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
881822-08-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1691-1820-2mg |
(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
881822-08-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1691-1820-20mg |
(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
881822-08-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1691-1820-5μmol |
(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
881822-08-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-(3,4,5-trimethoxyphenyl)methylidene-1,3-thiazolidin-4-one 関連文献
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-(3,4,5-trimethoxyphenyl)methylidene-1,3-thiazolidin-4-oneに関する追加情報
Comprehensive Analysis of (5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-(3,4,5-trimethoxyphenyl)methylidene-1,3-thiazolidin-4-one (CAS No. 881822-08-8)
The compound (5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-(3,4,5-trimethoxyphenyl)methylidene-1,3-thiazolidin-4-one, with CAS No. 881822-08-8, is a structurally unique thiazolidinone derivative that has garnered significant attention in pharmaceutical and biochemical research. Its complex molecular architecture, featuring a sulfanylidene group and a trimethoxyphenyl moiety, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly interested in its potential as a kinase inhibitor or anti-inflammatory agent, aligning with current trends in targeted therapy development.
In recent years, the scientific community has shown growing interest in heterocyclic compounds like thiazolidinones, due to their versatile pharmacological properties. The presence of the 4-acetylphenyl and 3,4,5-trimethoxyphenyl groups in this compound suggests potential interactions with biological targets such as enzymes or receptors. This aligns with popular search queries like "thiazolidinone derivatives in drug design" or "trimethoxyphenyl compounds and their bioactivity," reflecting the demand for innovative therapeutic agents.
From a synthetic chemistry perspective, the Z-configuration of the double bond in this molecule is critical for its stereochemical stability and biological activity. Computational studies, including molecular docking and QSAR modeling, have become essential tools for predicting its behavior—a topic frequently searched in academic databases. The compound’s sulfanylidene group also contributes to its reactivity, making it a subject of interest for researchers exploring sulfur-containing bioactive molecules, a trending subtopic in medicinal chemistry.
Another area of exploration is the compound’s potential role in cancer research, given the documented effects of trimethoxyphenyl derivatives on microtubule dynamics. This connection resonates with current public interest in "natural product-inspired anticancer agents" and "targeted cancer therapies." While not a direct analog, the structural features of CAS No. 881822-08-8 invite comparisons to colchicine-site binders, a hot topic in oncology drug development.
Environmental and green chemistry applications are also worth noting. The compound’s stability under various conditions makes it a candidate for catalysis or material synthesis, addressing the rising demand for "sustainable chemical processes." Its methylidene-thiazolidinone core could serve as a building block for functional materials, another frequently searched term in scientific literature.
In summary, (5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-(3,4,5-trimethoxyphenyl)methylidene-1,3-thiazolidin-4-one represents a multifaceted compound with untapped potential across disciplines. Its relevance to contemporary research themes—from drug discovery to green chemistry—ensures its continued prominence in scientific discourse, as reflected in both academic publications and search engine trends.
881822-08-8 ((5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-(3,4,5-trimethoxyphenyl)methylidene-1,3-thiazolidin-4-one) Related Products
- 2229623-53-2(O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine)
- 39522-26-4(6-Methyl-2H-1,4-benzoxazin-3(4H)-one)
- 1806959-14-7(Ethyl 4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine-2-carboxylate)
- 23755-44-4((3-aminopropoxy)trimethylsilane)
- 1934413-16-7(1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde)
- 2089518-76-1((3-Azidoazetidin-1-yl)(6-chloropyridin-3-yl)methanone)
- 1261754-62-4(C-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-methylamine)
- 21464-44-8(4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester)
- 120788-31-0(1-amino-4-hexyne)
- 1351621-33-4(2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide)




